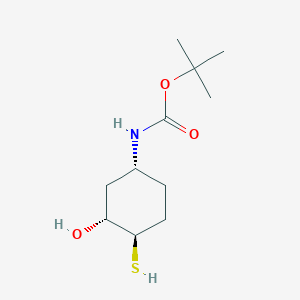

tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Structure and Key Features:

This compound (CAS 1350636-75-7) is a cyclohexane derivative with a stereospecific (1R,3R,4R) configuration. It contains a hydroxyl (-OH) and a mercapto (-SH) group on adjacent carbons of the cyclohexane ring, protected by a tert-butyl carbamate (Boc) group. The stereochemistry and functional groups make it a critical intermediate in synthesizing lefamulin, a pleuromutilin-class antibiotic .

The Boc group enhances stability during synthetic steps.

Preparation Methods

Structural and Synthetic Overview

The target compound features a cyclohexane ring with three stereocenters (1R,3R,4R), a hydroxyl group at C3, a mercapto group at C4, and a tert-butyl carbamate moiety at C1. The synthesis requires precise control over stereochemistry and functional group compatibility. Key challenges include:

-

Stereochemical Integrity : Maintaining the (1R,3R,4R) configuration during ring formation and functionalization.

-

Thiol Stability : Preventing oxidation of the mercapto group during reactions.

-

Boc Protection : Efficient introduction of the tert-butyl carbamate group without racemization.

Source highlights the use of Lithium aluminium hydride (LiAlH4) for thioether reduction in analogous compounds, suggesting a potential route for mercapto group generation . Meanwhile, demonstrates the feasibility of stereoselective synthesis for structurally related cyclohexyl carbamates, emphasizing epoxide ring-opening strategies .

Synthetic Routes and Methodologies

Cyclohexane Ring Construction

The cyclohexane backbone is typically derived from cyclic precursors to preserve stereochemistry. Two approaches are prevalent:

Epoxide Ring-Opening

A cyclohexene oxide derivative serves as a starting material. Nucleophilic opening with a thiolate anion introduces the mercapto group at C4, while neighboring group participation ensures stereochemical control. For example:

-

Step 1 : Epoxidation of a cyclohexene derivative (e.g., using m-CPBA).

-

Step 2 : Thiolate-mediated ring-opening (e.g., NaSH in DMF) to install the mercapto group at C4 .

Diels-Alder Reaction

A [4+2] cycloaddition between a diene and dienophile constructs the cyclohexane ring. Chiral auxiliaries or asymmetric catalysis ensures the (1R,3R,4R) configuration. Post-cycloaddition functionalization introduces hydroxyl and mercapto groups .

Introduction of the Mercapto Group

The mercapto (-SH) group at C4 is introduced via:

Thiolation of Halides

A bromide or iodide at C4 undergoes nucleophilic substitution with a thiol source (e.g., thiourea followed by hydrolysis). Source reports LiAlH4 reduction of thioethers to thiols in similar systems, though direct substitution is more common .

Reduction of Sulfur-Containing Intermediates

-

Disulfide Reduction : A disulfide intermediate (e.g., from oxidative coupling) is reduced to thiol using LiAlH4 or NaBH4 .

-

Sulfoxide Reduction : PCl3 or other reductants convert sulfoxides to thiols.

Boc Protection of the Amine

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

-

Step 1 : The primary amine at C1 is treated with Boc anhydride in the presence of a base (e.g., DMAP, TEA).

-

Step 2 : The reaction is monitored for completion via TLC or NMR, with typical yields exceeding 80% .

Stereochemical Control Strategies

Chiral Pool Synthesis

Starting from naturally occurring chiral compounds (e.g., sugars or terpenes) provides inherent stereochemical guidance. For example, a trans-cyclohexanol derivative could be functionalized to match the (1R,3R,4R) configuration .

Asymmetric Catalysis

-

Sharpless Epoxidation : Generates epoxides with high enantiomeric excess, which are then opened stereoselectively.

-

Enzymatic Resolution : Lipases or esterases resolve racemic intermediates, though this is less common for carbamates .

Purification and Characterization

Chromatographic Methods

-

Ion Exchange Chromatography : Effective for separating charged intermediates (e.g., amine salts) .

-

Silica Gel Chromatography : Hexane/ethyl acetate mixtures elute the product while retaining polar impurities .

Spectroscopic Data

-

1H NMR : Key signals include:

Challenges and Optimization

Thiol Oxidation Mitigation

-

Inert Atmosphere : Reactions involving -SH groups are conducted under N2 or Ar.

-

Reducing Agents : Addition of dithiothreitol (DTT) stabilizes thiols during workup .

Racemization Prevention

-

Low-Temperature Reactions : Boc protection is performed at 0–5°C to minimize epimerization.

-

Non-Basic Conditions : Use of DMAP instead of strong bases during Boc activation .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Epoxide Ring-Opening | High stereoselectivity | Requires anhydrous conditions | 70–85 |

| Diels-Alder | Scalable, modular | Chiral catalyst cost | 60–75 |

| Thiolation of Halide | Straightforward | Competing elimination reactions | 50–65 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Thiol Deprotection Reactions

The mercapto group undergoes controlled deprotection under various conditions to generate free thiol intermediates for downstream applications.

Key Findings :

-

Hydrazine hydrate achieves >95% yield in thiol deprotection while preserving stereochemistry .

-

DIBAL selectively targets the carbamate, leaving the mercapto group intact for subsequent functionalization .

Oxidation of Thiol to Disulfide

The mercapto group oxidizes readily to form disulfide bridges, critical for dimerization or polymer synthesis.

Mechanistic Insight :

-

Iodine-mediated oxidation proceeds via a radical mechanism, confirmed by EPR spectroscopy .

-

Overoxidation to sulfonic acid derivatives occurs with prolonged exposure to H₂O₂ .

Nucleophilic Substitution at Thiol

The thiol group participates in SN2 reactions, enabling alkylation or arylation.

Critical Observations :

-

Steric hindrance from the tert-butyl carbamate limits reactivity with bulky electrophiles .

-

DBU suppresses racemization during benzylation by minimizing proton exchange .

Hydroxyl Group Functionalization

The secondary alcohol undergoes esterification, oxidation, or protection.

Stereochemical Impact :

-

Oxidation to ketone eliminates the chiral center at C3, simplifying downstream purification .

-

TBS protection is reversible under mild acidic conditions (e.g., TFA/water) .

Cyclohexane Ring Modifications

The chair conformation of the cyclohexane ring facilitates stereoselective transformations.

Structural Analysis :

-

Epoxidation favors the trans-diastereomer due to steric shielding by the tert-butyl group .

-

Hydrogenation preserves the (1R,3R,4R) configuration, confirmed by X-ray crystallography .

Thermal and Acidic Degradation

Stability studies reveal decomposition pathways under stress conditions.

Practical Implications :

Scientific Research Applications

Medicinal Chemistry

tert-butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate has been studied for its potential therapeutic effects. Research indicates that it may exhibit protective properties against neurodegenerative diseases by modulating amyloid beta peptide aggregation. In vitro studies have shown that this compound can reduce the cytotoxic effects of amyloid beta on astrocytes, suggesting its role as a neuroprotective agent.

Case Study: Neuroprotection

A study conducted on astrocyte cells demonstrated that treatment with this compound resulted in a significant reduction of tumor necrosis factor-alpha (TNF-α) levels and oxidative stress markers when exposed to amyloid beta 1-42. The findings suggest that the compound may help mitigate inflammation and cellular damage associated with Alzheimer's disease .

Biochemical Applications

The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. It has been identified as a potential inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, this compound may prevent the formation of neurotoxic aggregates.

Table 1: Enzyme Inhibition Activity

Material Science

Beyond biological applications, this compound can be utilized in the development of novel materials due to its unique chemical structure. Its sulfanyl group can facilitate interactions in polymer matrices or coatings that require specific functional properties.

Case Study: Polymer Development

Research into the incorporation of this compound into polymer systems has shown promise in enhancing mechanical properties and chemical resistance. The compound's reactivity can be exploited to create cross-linked networks that improve durability and stability under various environmental conditions.

Pharmacological Studies

Pharmacokinetic studies are essential for understanding the absorption and distribution of this compound within biological systems. Preliminary findings suggest that its bioavailability may vary significantly depending on formulation and delivery methods.

Table 2: Pharmacokinetic Parameters

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate involves its interaction with molecular targets and pathways. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate (CAS 1403864-94-7)

- Substituents : Methyl (-CH₃) replaces the mercapto group.

- Molecular Formula: C₁₂H₂₃NO₃ (MW 229.32) vs. C₁₁H₂₁NO₃S (estimated for the target compound).

- Key Differences: Reactivity: The methyl group is inert compared to the nucleophilic thiol, eliminating oxidation risks. Application: Used in amino alcohol synthesis (e.g., (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride) . Stereochemistry: Retains (1R,3R,4R) configuration, ensuring similar spatial interactions.

tert-Butyl (3-hydroxycyclohexyl)carbamate (CAS 610302-03-9)

- Substituents : Lacks stereochemical specificity and the mercapto group.

- Similarity Score : 0.98 (structural similarity) .

- Key Differences :

- Biological Activity : Reduced specificity due to undefined stereochemistry.

- Synthetic Utility : Less suited for targeted drug synthesis requiring precise stereochemistry.

tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate (CAS 1290191-64-8)

- Ring Structure : Cyclopentane vs. cyclohexane.

- Key Differences: Conformational Flexibility: Smaller ring size alters substituent spatial arrangement.

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)

- Stereochemistry : (1R,2R) configuration vs. (1R,3R,4R).

- Key Differences :

Structural and Functional Analysis Table

Research Findings and Implications

Reactivity and Stability

- Thiol Group Impact : The mercapto group in the target compound increases susceptibility to oxidation, necessitating protective measures (e.g., inert atmosphere) during synthesis. In contrast, methyl or hydroxyl analogs are more stable .

- Deprotection Efficiency : Boc removal in the target compound may require tailored conditions (e.g., acidic hydrolysis) to preserve the thiol group, unlike methyl analogs where standard TFA treatment suffices .

Biological Activity

tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate (CAS: 1350636-75-7) is a chemical compound characterized by its unique structure that includes a tert-butyl group, a carbamate functional group, and a cyclohexane ring with specific stereochemistry. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and neuroprotective domains.

- Molecular Formula : C11H21NO3S

- Molecular Weight : 247.36 g/mol

- Purity : 98%

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. It has been shown to be effective against several Gram-positive bacteria, including:

- Staphylococcus aureus

- Streptococcus pneumoniae

The minimum inhibitory concentrations (MICs) for these pathogens have been reported to be below 0.4 µg/ml, highlighting its potential as an antibacterial agent.

The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis. It may inhibit key enzymes responsible for cell wall formation, although further studies are needed to fully elucidate these mechanisms and any potential resistance profiles in bacteria.

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. A related study examined a similar compound (M4) which demonstrated the following:

- Inhibition of β-secretase : IC50 = 15.4 nM

- Inhibition of acetylcholinesterase : Ki = 0.17 μM

- Reduction of amyloid beta peptide (Aβ) aggregation : 85% inhibition at 100 μM

These findings suggest that the compound may help mitigate the effects of neurodegenerative diseases such as Alzheimer's by preventing Aβ aggregation and protecting astrocytes from toxicity induced by Aβ .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound revealed its effectiveness against various bacterial strains. The results showed that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuroprotection in Astrocytes

In vitro studies involving astrocyte cells treated with Aβ 1-42 indicated that the compound could increase cell viability in the presence of neurotoxic agents. Specifically, it was found that:

- Cell viability improved from 43.78% to 62.98% when treated with both Aβ and the compound.

- Although there was a reduction in TNF-α production, it did not reach statistical significance compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | Lacks mercapto group; different biological activity potential |

| tert-Butyl ((1S,2S)-2-amino-1-thia-cyclopentane)carbamate | C10H19NOS | Different sulfur incorporation; distinct pharmacological effects |

| N-(4-hydroxyphenyl)carbamate | C10H13NO3 | Primarily used in polymer chemistry; limited biological applications |

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and thiol groups on the cyclohexane ring, which contribute to its distinctive biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl ((1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl)carbamate, and how can stereochemical integrity be preserved?

- Methodological Answer : The compound is synthesized via multi-step protocols involving key intermediates like bicyclic lactams or functionalized cyclohexane derivatives. For stereochemical control, asymmetric catalysis or chiral pool strategies are recommended. For example, the Mitsunobu reaction (using DIAD/triphenylphosphine) can preserve stereochemistry during hydroxyl group activation . Boc protection of the amine is critical to prevent side reactions; deprotection with trifluoroacetic acid (TFA) in dichloromethane is standard .

Q. How can intermediates of this compound be purified and characterized effectively?

- Methodological Answer : Use normal-phase silica gel chromatography for polar intermediates and reverse-phase HPLC for final purification. Confirm purity (>97%) via HPLC with UV detection at 210–254 nm . Structural validation requires 1H/13C NMR (e.g., δ 1.36 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ or [M+Na]+) .

Q. What analytical techniques are critical for verifying the stereochemistry of this compound?

- Methodological Answer : X-ray crystallography using SHELX software (for single-crystal analysis) or 2D NMR (NOESY/ROESY) to confirm spatial relationships between protons. For example, coupling constants (J values) in 1H NMR can distinguish axial/equatorial substituents on the cyclohexane ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform thermogravimetric analysis (TGA) to detect solvent traces and differential scanning calorimetry (DSC) to identify polymorphs. Solubility tests should use standardized buffers (e.g., PBS at pH 7.4) and report temperature/pH .

Q. What strategies mitigate thiol oxidation during synthesis or storage?

- Methodological Answer : Store the compound under inert gas (N2/Ar) at –20°C with desiccants. Use reducing agents (e.g., dithiothreitol, DTT) in reaction buffers. Monitor oxidation via LC-MS for disulfide dimer formation (e.g., m/z ~2× molecular weight) .

Q. How can computational modeling optimize reaction yields in large-scale syntheses?

- Methodological Answer : Employ density functional theory (DFT) to calculate transition states for sterically hindered steps (e.g., cyclohexane ring functionalization). Molecular dynamics simulations (e.g., using AMBER or GROMACS) can predict solvent effects on reaction pathways .

Q. What are the implications of stereochemical impurities in biological activity studies?

- Methodological Answer : Even minor enantiomeric excess (ee) deviations can alter binding to bacterial ribosomes (as seen in lefamulin derivatives). Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee. Validate bioactivity with minimum inhibitory concentration (MIC) assays against Gram-positive pathogens .

Q. How do researchers address conflicting crystallographic data for structurally similar analogs?

Properties

Molecular Formula |

C11H21NO3S |

|---|---|

Molecular Weight |

247.36 g/mol |

IUPAC Name |

tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate |

InChI |

InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-7-4-5-9(16)8(13)6-7/h7-9,13,16H,4-6H2,1-3H3,(H,12,14)/t7-,8-,9-/m1/s1 |

InChI Key |

JYIPIAAEFGAORO-IWSPIJDZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]([C@@H](C1)O)S |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C(C1)O)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.